molecular formula C10H12N2O2 B13199740 2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid

2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B13199740
M. Wt: 192.21 g/mol
InChI Key: JDWZBLYBELFUAW-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a cyclopropylmethyl substituent at position 2 and a methyl group at position 3.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-(cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c1-6-8(10(13)14)5-11-9(12-6)4-7-2-3-7/h5,7H,2-4H2,1H3,(H,13,14)

InChI Key

JDWZBLYBELFUAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)CC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylmethylamine with 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography techniques to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

There appears to be a mix-up in the query, as the chemical name in the request is similar but not identical to the search results provided. The query asks about "2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid," but the search results focus on "4-Methyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid". While the two compounds share a similar pyrimidine core, they differ in the substituent at the 2-position of the pyrimidine ring.

Here's what can be gathered about the applications of 4-Methyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid based on the provided search results:

Scientific Research Applications

4-Methyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly its anti-inflammatory and antimicrobial properties.

Chemistry It serves as a building block in synthesizing more complex pyrimidine derivatives.

Biology It is studied for its potential anti-inflammatory and antimicrobial properties. Its anti-inflammatory action involves inhibiting cyclooxygenase (COX) enzymes, reducing prostaglandin E2 (PGE2) production, a key inflammation mediator.

Medicine It is investigated for potential use in developing new therapeutic agents.

Industry It is utilized in producing pharmaceuticals and agrochemicals.

Case Studies

Inhibition of COX Enzymes In vitro studies have shown that 4-Methyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid significantly inhibits COX activity, leading to decreased levels of inflammatory mediators in cultured cells, suggesting potential therapeutic applications in diseases characterized by chronic inflammation.

Antimicrobial Screening Antimicrobial assays revealed that this compound exhibits activity against specific Gram-positive and Gram-negative bacteria. Further studies are required to determine the spectrum of its antimicrobial efficacy and potential resistance mechanisms.

Chemical Reactions

4-Methyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions:

  • Oxidation: Can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
  • Substitution: Can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares key structural and molecular features of 2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid with similar pyrimidine-5-carboxylic acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Features
2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid* N/A C₁₀H₁₂N₂O₂ 192.22 (calc.) 2: Cyclopropylmethyl; 4: Methyl High lipophilicity; potential steric hindrance at position 2
4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid 954232-87-2 C₉H₁₀N₂O₂ 178.19 2: Methyl; 4: Cyclopropyl Moderate lipophilicity; cyclopropyl enhances ring stability
2-(Methylthio)-4-propylpyrimidine-5-carboxylic acid 892384-71-3 C₉H₁₂N₂O₂S 212.27 2: Methylthio; 4: Propyl Sulfur-containing group may improve hydrogen bonding
2-Chloro-4-methylpyrimidine-5-carboxylic acid 188781-10-4 C₆H₅ClN₂O₂ 172.57 2: Chloro; 4: Methyl Electron-withdrawing chloro group increases reactivity
2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic acid 1552917-07-3 C₁₁H₁₄N₂O₂S 238.30 2: Cyclopentylsulfanyl; 4: Methyl Bulky sulfanyl group may reduce solubility

*Hypothetical structure inferred from analogs.

Substituent Effects on Physicochemical Properties

  • Reactivity : Chloro substituents (e.g., in 2-chloro-4-methylpyrimidine-5-carboxylic acid) facilitate nucleophilic displacement reactions, whereas methylthio groups (e.g., in 2-(methylthio)-4-propylpyrimidine-5-carboxylic acid) participate in redox interactions .
  • Steric Effects : Bulky groups like cyclopropylmethyl or cyclopentylsulfanyl may hinder interactions with enzymatic binding pockets compared to smaller substituents .

Biological Activity

2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₉H₁₁N₃O₂
Molecular Weight 181.20 g/mol
IUPAC Name 2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid
Canonical SMILES CC1=NC(=C(N1)C(=O)O)C(C2CC2)C

Biological Activity Overview

Research indicates that 2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid exhibits various biological activities, primarily focusing on antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against specific bacterial strains. For instance, derivatives containing a cyclopropylmethyl group have shown significant antibacterial activity against Streptococcus pneumoniae and Streptococcus pyogenes with minimum inhibitory concentrations (MICs) demonstrating potency in the nanomolar range .

Anticancer Activity

In vitro studies have reported that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds with modifications at the 5-carboxylic acid position have shown promising results in inhibiting cell proliferation in breast and lung cancer models .

The biological activity of 2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of enzymes involved in nucleotide metabolism, which is critical for bacterial growth and cancer cell proliferation.
  • Receptor Modulation : It may also function as a modulator of certain receptors involved in signaling pathways related to inflammation and cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrimidine ring significantly affect the biological activity of the compound. Key findings include:

  • Substituent Variations : The introduction of different substituents at the 4-position of the pyrimidine ring enhances antibacterial potency. For example, compounds with larger hydrophobic groups exhibited increased activity against resistant bacterial strains .
  • Cyclopropylmethyl Group : The presence of the cyclopropylmethyl group has been associated with improved binding affinity to target enzymes and receptors, contributing to its enhanced biological effects .

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Antibacterial Activity : A study demonstrated that derivatives of 2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid exhibited MIC values as low as 0.25 μg/ml against H. influenzae, indicating strong antibacterial potential against respiratory pathogens .
  • Cytotoxicity Assays : In a series of cytotoxicity assays against various cancer cell lines, compounds derived from this structure showed IC50 values ranging from 0.1 µM to 1 µM, highlighting their potential as anticancer agents .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, making it a suitable candidate for further development in therapeutic applications .

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